2,6-Dichlorophenyl isocyanate
Overview
Description
2,6-Dichlorophenyl isocyanate is a chemical compound that is related to various isocyanates studied for their molecular structure, synthesis, and physical properties. While the provided papers do not directly describe 2,6-Dichlorophenyl isocyanate, they offer insights into similar compounds that can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related isocyanates involves multiple steps and careful control of reaction conditions. For instance, the synthesis of chlorophenyl isocyanate was achieved using triphosgene and p-chloroaniline, with optimization of factors such as solvent choice, reaction time, mole ratio of reactants, reaction temperature, and acid capture . This suggests that the synthesis of 2,6-Dichlorophenyl isocyanate might follow a similar pathway, with specific conditions tailored to its unique structure.
Molecular Structure Analysis
Molecular structure analysis of dichlorophosphanyl isocyanate, a compound with some structural similarities to 2,6-Dichlorophenyl isocyanate, revealed the presence of different conformers and a preference for a gauche conformation in both the gas phase and solid state . This information could be indicative of the conformational flexibility that might also be present in 2,6-Dichlorophenyl isocyanate.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 2,6-Dichlorophenyl isocyanate. However, the study of the (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, which includes the 2,6-dichlorophenyl moiety, involved a sequence of reactions leading to the formation of a persistent radical . This suggests that the dichlorophenyl group can participate in complex chemical reactions, potentially including radical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates can be complex. For example, quantum chemical studies on 2,5-dichlorophenylisocyanate provided insights into vibrational spectral analysis, equilibrium geometry, bonding features, and thermodynamic functions . These studies often involve computational methods such as density functional theory to predict properties like hyperpolarizability and charge transfer within the molecule. Similar methods could be applied to 2,6-Dichlorophenyl isocyanate to predict its properties.
Scientific Research Applications
Synthesis and Chemical Analysis
2,6-Dichlorophenyl isocyanate has been explored for its synthesis from various precursors. For instance, 2,4-Dichlorophenyl isocyanate was synthesized from double(trichloromethyl)carbonate, and this process was optimized using response surface methodology to achieve a yield of 38.01% (Feng Gui-ron, 2014). Additionally, a method for trace analysis of isocyanates in industrial atmospheres, including 2,4- and 2,6-toluene diisocyanate, was developed using gas chromatography (G. Skarping et al., 1981).
Industrial Applications
Occupational exposure to isocyanates, including 2,6-dichlorophenyl isocyanate, is significant in various industries. The concentration of these compounds was measured in 21 manufacturing plants to evaluate occupational exposure (S. Brzeźnicki, Marzena Bonczarowska, 2015). Moreover, a study on the revamping of dichlorophenyl isocyanate production examined methods to optimize the production process, significantly improving yield and utilization rates (Zheng Shi-qing, 2005).
Biochemical and Environmental Studies
The formation of DNA adducts from isocyanates, including 2,6-dichlorophenyl isocyanate, has been explored, indicating their potential role in biochemical reactions and health effects (A. Beyerbach, P. Farmer, G. Sabbioni, 2006). Additionally, studies on the isotopic abundance of isocyanate isomers, including 2,6-dichlorophenyl isocyanate, have been conducted to understand their environmental impact and potential applications (M. Trivedi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKMAMIRAVXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074568 | |
Record name | Benzene, 1,3-dichloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenyl isocyanate | |
CAS RN |
39920-37-1 | |
Record name | 2,6-Dichlorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39920-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-isocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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